molecular formula C8H7FO B1334153 5-Fluoro-2-methylbenzaldehyde CAS No. 22062-53-9

5-Fluoro-2-methylbenzaldehyde

Cat. No. B1334153
CAS RN: 22062-53-9
M. Wt: 138.14 g/mol
InChI Key: MBOXPKNOGZJXPK-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzaldehyde is a fluorinated organic compound with potential applications in various fields such as medicine, pesticide, spice, dyestuff, and other fine chemicals. The presence of the fluorine atom and the methyl group on the benzaldehyde core structure can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate for chemical synthesis .

Synthesis Analysis

The synthesis of fluorobenzaldehydes, including derivatives like 5-fluoro-2-methylbenzaldehyde, can be achieved through several methods. One approach involves the oxidation of fluorotoluene, while another utilizes the chlorination hydrolysis of fluorotoluene. Additional methods include the oxidation of fluorobenzyl alcohol, reduction of esters or carboxylic acids, aldehydation of fluorobenzene, and fluorination techniques. Each method has its advantages and disadvantages, which are important to consider for industrial applications . A specific synthesis method for fluorobenzaldehydes employs potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether to convert chlorobenzaldehydes to their fluoro counterparts .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-methylbenzaldehyde has been studied using spectroscopic techniques and computational methods. Density Functional Theory (DFT) calculations, including FT-IR and FT-Raman spectroscopy, have been used to determine the vibrational frequencies and to assign the fundamental modes of vibrations. The molecular geometry, vibrational frequencies, and Raman scattering activities were calculated and showed close agreement with experimental data. The molecular electrostatic potential (MEP) map and electron density map were also analyzed to understand the charge distribution within the molecule .

Chemical Reactions Analysis

5-Fluoro-2-methylbenzaldehyde can participate in various chemical reactions due to its aldehyde functional group and the presence of a fluorine atom. For instance, it can be used as a precursor in the synthesis of indazoles through condensation with hydrazine, a reaction that has been optimized by using methyloxime derivatives of benzaldehydes . Additionally, the compound can undergo oxidation reactions, as demonstrated in the synthesis of fluorinated phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-methylbenzaldehyde are influenced by its molecular structure. The compound's spectroscopic properties, such as IR and Raman spectra, have been thoroughly analyzed, providing insights into its vibrational modes. Computational studies have further explored its stability through Natural Bonding Orbital (NBO) analysis and have calculated properties like the first hyperpolarizability and dipole moment. These properties are crucial for understanding the compound's behavior in different environments and its potential for biological activity .

Scientific Research Applications

Spectroscopic and Molecular Analysis

  • Density Functional Theory (DFT) Calculations : The FT-IR and FT-Raman spectra of 5-fluoro-2-methylbenzaldehyde have been extensively studied using DFT calculations. This research provides detailed insights into the vibrational frequencies, Raman scattering activities, and molecular geometry of the compound. Additionally, the molecular electrostatic potential and electron density maps offer a deeper understanding of the compound's properties (Iyasamy, Varadharajan, & Sivagnanam, 2016).

Fluorescent pH Sensor Development

  • pH-Responsive Fluorescent Probe : A study introduced a new probe developed from 5-fluoro-2-methylbenzaldehyde derivatives that acts as a selective fluorescent pH sensor. This probe shows significant fluorescence intensity increase in a specific pH range and holds potential for biological applications, particularly in studying biological organelles (Saha et al., 2011).

Chemical Synthesis and Medicinal Chemistry

  • Synthesis of Fluorinated Analogues for Anticancer Research : Research on the synthesis of fluorinated benzaldehydes, including 5-fluoro-2-methylbenzaldehyde, has been conducted to develop analogues of anticancer combretastatins. These studies are crucial in exploring new therapeutic agents in cancer treatment (Lawrence et al., 2003).

Radiopharmaceutical Applications

  • Aryl [18F]Fluorides Synthesis : In the field of radiopharmaceuticals, studies have shown that 5-fluoro-2-methylbenzaldehyde can be used in the synthesis of aryl [18F]fluorides. These compounds are valuable in developing diagnostic imaging agents (Chakraborty & Kilbourn, 1991).

Chemosensors Development

  • Copper Ion Detection : Research has been conducted on the development of chemosensors using 5-fluoro-2-methylbenzaldehyde derivatives for the detection of copper ions. These sensors have potential applications in environmental monitoring and biological systems (Gao et al., 2014).

Safety And Hazards

5-Fluoro-2-methylbenzaldehyde is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment. It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

5-fluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOXPKNOGZJXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374602
Record name 5-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylbenzaldehyde

CAS RN

22062-53-9
Record name 5-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methylbenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-4-fluorotoluene (16.0 g) in anhydrous tetrahydrofuran was treated dropwise at −78° C. with a 1.6 M solution of butyllithium in hexane (55.5 ml). At the same temperature, the mixture was stirred and treated dropwise with a solution of dimethylformamide (6.8 g) in tetrahydrofuran (20 ml). After being allowed to warm to 0° C., the reaction mixture was combined with ice-water. The reaction mixture was extracted with ethyl acetate, and the organic layer was washed successively with water and saturated brine, and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 5-fluoro-2-methylbenzaldehyde (11.5 g) as an oil.
Quantity
16 g
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reactant
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6.8 g
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-fluorotoluene (16.0 g) in anhydrous tetrahydrofuran was added dropwise at −78° C. a solution of 1.6M butyllithium in hexane (55.5 ml), and the mixture was stirred at the same temperature for 30 minutes. To the mixture was added dropwise a solution of dimethylformamide (6.8 g) in tetrahydrofuran (20 ml), and the mixture was allowed to stand to warm up to 0° C. To the reaction solution was added ice-water, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with water and saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give oil of 5-fluoro-2-methylbenzaldehyde (11.5 g).
Quantity
16 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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55.5 mL
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6.8 g
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20 mL
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solvent
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
S Iyasamy, K Varadharajan… - … für Physikalische Chemie, 2016 - degruyter.com
… 5-Fluoro-2-methylbenzaldehyde is a benzene derivative molecule having the molecular formula [C 8 … 5-Fluoro-2-methylbenzaldehyde is used for synthesis of many organic compounds. …
Number of citations: 7 www.degruyter.com
T Warashina, D Matsuura, Y Kimura - Chemical and pharmaceutical …, 2019 - jstage.jst.go.jp
… Minor product: 5-fluoro-2-methylbenzaldehyde (5e); 1 H-NMR (300 MHz, CDCl 3 ) δ: 2.64 (s, 1H), 7.18 (dd, J = 8.7, 2.7 Hz, 1H), 7.23–7.25 (m, 1H), 7.50 (dd, J = 8.7, 2.7 Hz, 1H), 10.26 (d…
Number of citations: 1 www.jstage.jst.go.jp
M Dąbrowski, J Kubicka, S Luliński, J Serwatowski - Tetrahedron, 2005 - Elsevier
… -lithium exchange was preferred again, and the corresponding lithiated compound was relatively stable as demonstrated by the isolation of 4-bromo-5-fluoro-2-methylbenzaldehyde (…
Number of citations: 44 www.sciencedirect.com
XR Li, SQ Chen, J Fan, CJ Li, X Wang, ZW Liu… - Organic …, 2020 - ACS Publications
… 5-Fluoro-2-methylbenzaldehyde could be successfully annulated to give 4w in a high yield … of 1a with N-ethylmaleimide and 5-fluoro-2-methylbenzaldehyde with N-ethylmaleimide were …
Number of citations: 16 pubs.acs.org
F Wen, Z Li - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… With the success for C(sp 3 )−H arylation of various 2-methylbenzaldehydes, the reaction of 5-fluoro-2-methylbenzaldehyde with 1-iodo-3-nitrobenzene was also performed on gram …
Number of citations: 22 onlinelibrary.wiley.com
Y Wang, H Ge, D Wang, H He, L Li… - Chinese Journal of …, 2019 - Wiley Online Library
… Commercially available 5-fluoro-2-methylbenzaldehyde (1) was used as a starting material for Grignard reaction with methylmagnesium bromide to furnish 2, followed by Mitsunobu …
Number of citations: 2 onlinelibrary.wiley.com
R Filler, R Saha - Future medicinal chemistry, 2009 - Future Science
This perspective explores the origins of both fluorine and medicinal chemistry a century ago and traces the early history of the intersection of these areas and the subsequent roles that …
Number of citations: 387 www.future-science.com
T Senthamarai, VG Chandrashekhar, N Rockstroh… - Chem, 2022 - cell.com
Functionalized (hetero)aromatic compounds are indispensable chemicals widely used in basic and applied sciences. Among these, especially aromatic aldehydes, ketones, carboxylic …
Number of citations: 26 www.cell.com
L Yao - 2008 - search.proquest.com
… 5-fluoro-2-methylbenzaldehyde was purchased from Oakwood Chemicals and used without further purification. All other reagents were purchased from either Fisher or Aldrich …
Number of citations: 4 search.proquest.com
LP Vu, C Diehl, R Casement, A Bond, C Steinebach… - 2023 - chemrxiv.org
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. HIF-1α protein level and activity is tightly regulated by the ubiquitin …
Number of citations: 0 chemrxiv.org

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